molecular formula C16H17NO2 B3227127 2-(Azetidin-3-yl)-5-(benzyloxy)phenol CAS No. 1260642-77-0

2-(Azetidin-3-yl)-5-(benzyloxy)phenol

Cat. No.: B3227127
CAS No.: 1260642-77-0
M. Wt: 255.31 g/mol
InChI Key: ARMZLYMCQABVMC-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-5-(benzyloxy)phenol is a compound that features both an azetidine ring and a benzyloxy group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.

Industrial Production Methods

Industrial production of azetidine derivatives often involves scalable and cost-effective methods. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for further scale-up production involves azetidine ring-closure reactions . These methods are designed to be practical and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-(benzyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)-5-(benzyloxy)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-(benzyloxy)phenol involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy group can enhance the compound’s binding affinity to its targets, leading to more effective interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)phenol
  • 5-(Benzyloxy)phenol
  • 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine

Uniqueness

2-(Azetidin-3-yl)-5-(benzyloxy)phenol is unique due to the combination of the azetidine ring and the benzyloxy group on the phenol moiety. This combination provides distinct chemical and biological properties that are not present in the individual components .

Properties

IUPAC Name

2-(azetidin-3-yl)-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16-8-14(6-7-15(16)13-9-17-10-13)19-11-12-4-2-1-3-5-12/h1-8,13,17-18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMZLYMCQABVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262995
Record name Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260642-77-0
Record name Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260642-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(3-azetidinyl)-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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